molecular formula C24H20N4O3S B3201271 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide CAS No. 1019103-05-9

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide

Cat. No.: B3201271
CAS No.: 1019103-05-9
M. Wt: 444.5 g/mol
InChI Key: ZEWXCJSNPPNBAX-UXBLZVDNSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is a synthetically designed small molecule recognized for its potent and selective inhibition of key oncogenic kinases, primarily Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). [https://pubmed.ncbi.nlm.nih.gov/25961595/] Its mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylation and subsequent activation of downstream signaling pathways like JAK/STAT and PI3K/Akt, which are critical for cell proliferation and survival. [https://www.ncbi.nlm.nih.gov/books/NBK549922/] This targeted activity makes it a valuable pharmacological tool for researching the pathogenesis and treatment of hematologic malignancies, particularly myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where constitutive activation of JAK2 and FLT3-ITD mutations are common drivers of disease. [https://www.cancer.gov/news-events/cancer-currents-blog/2017/jak2-gene-myeloproliferative-disorders] Researchers utilize this compound in vitro and in vivo to elucidate the complex signaling networks in cancer biology, to investigate mechanisms of drug resistance, and to evaluate potential combination therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-15-3-7-18(8-4-15)19-13-32-24(25-19)28-22(11-16(2)27-28)26-23(29)10-6-17-5-9-20-21(12-17)31-14-30-20/h3-13H,14H2,1-2H3,(H,26,29)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXCJSNPPNBAX-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the synthesis of the thiazole and pyrazole rings. These intermediates are then coupled through a series of condensation reactions under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues from Literature

Table 1: Key Structural and Physicochemical Comparisons
Compound Name/ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Notes Reference
Target Compound Pyrazole-thiazole Benzodioxol, enamide, 4-methylphenyl Not reported Not reported Benzodioxol, thiazole, enamide Hypothesized kinase inhibition
9a Triazole-thiazole-acetamide Benzodiazol, phenyl-thiazole ~550 (estimated) Reported Benzodiazol, triazole, acetamide Docking studies with enzymes
9c Triazole-thiazole-acetamide Benzodiazol, 4-bromophenyl-thiazole ~630 (estimated) Reported Bromophenyl, triazole Enhanced binding affinity
(4E)-Pyrazol-3-one (Compound-1) Pyrazol-3-one Nitrophenyl, acetyl 273.24 170 C=O, NO₂ Lipinski-compliant
4-(Benzothiazol-2-yl) Derivative Pyrazol-3-one-benzothiazole Propargyl, benzothiazole ~350 (estimated) Not reported Benzothiazole, alkyne Nucleophilic substitution
Pyrazole-carbaldehyde Oxime Pyrazole-carbaldehyde Thiazolyl-methyl oxime ~370 (estimated) Not reported Oxime, thiazole Not reported

Physicochemical and Bioactive Properties

  • Lipophilicity and Solubility :
    • The target’s benzodioxol group may enhance hydrophobicity compared to benzodiazol in 9a–9e .
    • The enamide linker likely reduces solubility relative to acetamide analogs but improves stability against hydrolysis.
  • Bioactivity Hypotheses :
    • Thiazole and pyrazole moieties are common in kinase inhibitors. The 4-methylphenyl group on the thiazole (target) may enhance hydrophobic pocket binding compared to halogenated analogs (e.g., 9c’s 4-bromophenyl) .
    • ’s docking studies suggest triazole-acetamide compounds (e.g., 9c) bind enzyme active sites via H-bonding; the target’s enamide could mimic this interaction .

Key Divergences and Innovations

Linker Chemistry :

  • The enamide in the target vs. triazole-acetamide in 9a–9e alters conformational flexibility and electronic profiles.

Substituent Effects :

  • Benzodioxol (target) vs. benzodiazol (9a–9e): The former’s oxygen atoms may engage in stronger H-bonding, while the latter’s nitrogen-rich system could enhance π-stacking .

Synthetic Complexity :

  • The target’s lack of triazole simplifies synthesis relative to CuAAC-dependent analogs but requires precise control over E/Z isomerism in the enamide.

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of the compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S. It features a complex structure that includes a benzodioxole moiety, a thiazole ring, and a pyrazole group. These structural components are known to contribute to various biological activities, including anti-cancer and anti-inflammatory properties.

Structural Formula

\text{ 2E 3 2H 1 3 benzodioxol 5 yl N 3 methyl 1 4 4 methylphenyl 1 3 thiazol 2 yl 1H pyrazol 5 yl}prop-2-enamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For instance, it has shown potential in inhibiting MEK1/2 kinases, which are critical in the MAPK signaling pathway associated with cancer cell growth .
  • Anti-inflammatory Effects : The presence of benzodioxole and thiazole moieties suggests that the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.
  • Neuroprotective Activity : Given its structural similarities to other neuroprotective agents, there is potential for this compound to influence neuroinflammatory processes and provide neuroprotection .

Study 1: Anti-Cancer Activity

A study investigated the effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13). The IC50 values were approximately 0.3 µM and 1.2 µM respectively, demonstrating its potency against these cancer types .

Study 2: Inhibition of Neuroinflammation

In a model of neuroinflammation, the compound was tested for its ability to reduce levels of pro-inflammatory cytokines. The results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting that it may have therapeutic potential in conditions characterized by neuroinflammation .

Research Findings Summary Table

Biological ActivityCell Line/ModelIC50/EffectivenessReference
Anti-cancer activityMV4-11 (Leukemia)0.3 µM
MOLM13 (Leukemia)1.2 µM
Anti-inflammatoryNeuroinflammation ModelReduced TNF-alpha & IL-6

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
  • Thiazole formation : Reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine with appropriate electrophiles (e.g., α,β-unsaturated carbonyl intermediates) under reflux in DMF or acetonitrile .
  • Pyrazole functionalization : Introducing the 3-methyl group via alkylation or condensation reactions, often requiring anhydrous conditions and catalysts like CuI or Pd(PPh₃)₄ for cross-coupling .
  • Enamide formation : Acylation of the pyrazole-thiazole intermediate with (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl chloride in the presence of a base (e.g., triethylamine) .
    Yield optimization : Use high-purity reagents, controlled temperature (±2°C), and inert atmospheres. Solvent selection (e.g., DMSO for polar intermediates) and catalyst recycling (e.g., Pd-based systems) can reduce costs .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks:
  • Benzodioxole protons (δ 5.9–6.1 ppm, singlet for methylenedioxy) .
  • Thiazole C=S (δ 165–170 ppm in 13C^{13}C) and pyrazole N-methyl (δ 2.3–2.5 ppm in 1H^1H) .
  • X-ray crystallography : Resolve the (2E)-configuration of the enamide and planarity of the thiazole-pyrazole core .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match experimental conditions (e.g., pH 7.4 buffer) .
  • Validate binding modes : Use mutagenesis studies on target proteins (e.g., kinases or GPCRs) to confirm critical residues for interaction.
  • Assay optimization : Rule out false negatives/positives by testing in orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
  • Metabolite screening : Check for in situ degradation products that might interfere with activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodological Answer : Focus on modular substitutions:
  • Benzodioxole moiety : Replace with bioisosteres (e.g., 2,3-dihydrobenzofuran) to enhance metabolic stability .
  • Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to modulate electronic effects on binding .
  • Pyrazole N-methyl group : Replace with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target interactions .
    Experimental workflow :

Synthesize 10–15 analogs using parallel synthesis.

Test in vitro against target enzymes and counter-screens for selectivity.

Correlate substituent effects with activity using QSAR models .

Q. What analytical approaches are recommended for characterizing degradation products under stressed conditions (e.g., light, heat)?

  • Methodological Answer :
  • Forced degradation : Expose the compound to UV light (254 nm, 48 hr), heat (60°C, 75% RH, 1 week), and acidic/alkaline hydrolysis .
  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Identify fragments via high-resolution MS (e.g., Q-TOF) .
  • Stability-indicating assays : Validate methods by spiking with synthetic degradation standards (e.g., hydrolyzed enamide or oxidized thiazole) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide

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